1-Methyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Methyl-1,2,3,6-tetrahydropyridine is an organic compound with the molecular formula C6H11N. It is a heterocyclic amine and a structural isomer of tetrahydropyridine. This compound has garnered significant attention due to its neurotoxic properties and its role in scientific research, particularly in the study of Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,6-tetrahydropyridine can be synthesized through the partial reduction of N-methylpyridinium salts using borohydride reagents . Another method involves a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1-methyl-4-phenylpyridinium (MPP+), a neurotoxic metabolite.
Reduction: It can be reduced to form fully saturated piperidine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase B (MAO-B) is commonly used to oxidize this compound to MPP+.
Reduction: Borohydride reagents are used for the reduction of N-methylpyridinium salts.
Substitution: Various electrophiles can be used for substitution reactions at the nitrogen atom.
Major Products:
Oxidation: 1-Methyl-4-phenylpyridinium (MPP+).
Reduction: Piperidine derivatives.
Substitution: Substituted tetrahydropyridine derivatives.
Scientific Research Applications
1-Methyl-1,2,3,6-tetrahydropyridine is extensively used in scientific research, particularly in the study of neurodegenerative diseases. Its primary application is in the creation of animal models for Parkinson’s disease. When administered to animals, it is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson’s disease . This makes it a valuable tool for studying the disease’s mechanisms and testing potential treatments.
Additionally, this compound is used in the study of neurotoxicity, oxidative stress, and mitochondrial dysfunction . It also serves as a substrate in various chemical reactions, such as para-alkenylation reactions using palladium catalysts .
Mechanism of Action
The neurotoxic effects of 1-Methyl-1,2,3,6-tetrahydropyridine are primarily due to its conversion to MPP+ by the enzyme monoamine oxidase B (MAO-B) in glial cells . MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. It interferes with complex I of the electron transport chain in mitochondria, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death . This mechanism closely resembles the pathophysiology of Parkinson’s disease, making it a valuable model for studying the disease.
Comparison with Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine is similar to other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is a well-known neurotoxin used to induce Parkinson’s disease in animal models.
2,3,4,5-Tetrahydropyridine: This isomer has different chemical properties and applications.
1,2,3,4-Tetrahydropyridine: Another structural isomer with distinct chemical behavior.
The uniqueness of this compound lies in its specific neurotoxic properties and its ability to selectively target dopaminergic neurons, making it a crucial compound for Parkinson’s disease research .
Properties
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h2-3H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFIRGPROMANKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219525 | |
Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-55-3 | |
Record name | 1-Methyl-1,2,3,6-tetrahydropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-piperideine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-3-piperideine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/996Q6WT35H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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